4'-Chlorochalcone
CAS No.: 22966-22-9
Cat. No.: VC7876981
Molecular Formula: C15H11ClO
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22966-22-9 |
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Molecular Formula | C15H11ClO |
Molecular Weight | 242.7 g/mol |
IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
Standard InChI Key | HIINIOLNGCQCSM-IZZDOVSWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Synthesis and Structural Characteristics
Synthesis via Claisen-Schmidt Condensation
The synthesis of 4'-chlorochalcone predominantly employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde . For 4'-chlorochalcone, the protocol involves:
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Reactants: 4-Chlorobenzaldehyde and acetophenone.
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Catalyst: Potassium hydroxide (KOH) or sodium hydroxide.
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Solvent: Methanol or ethanol.
The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. This method achieves yields exceeding 90% under optimized conditions .
Structural Insights
The crystal structure of 4'-chlorochalcone has been resolved in monoclinic systems with space group . Key structural features include:
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Bond lengths: The enone system exhibits partial double-bond character (: 1.22 Å; : 1.32 Å) .
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Dihedral angles: The two aromatic rings are nearly coplanar (dihedral angle < 10°), facilitating conjugation .
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Substituent effects: The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl group, promoting reactivity with nucleophiles .
Physical and Chemical Properties
Physical Properties
Property | Value |
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Melting point | 113–117°C |
Boiling point | 345.7°C (estimated) |
Density | 1.1255 g/cm³ (estimated) |
Refractive index | 1.5220 (estimated) |
Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, chloroform) |
Chemical Reactivity
4'-Chlorochalcone participates in reactions typical of α,β-unsaturated ketones:
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Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon.
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Cyclization: Forms pyrazoline or flavone derivatives under acidic or basic conditions .
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Electrophilic substitution: The chlorine substituent directs incoming electrophiles to the ortho and para positions on the B-ring .
Pharmacological Applications and Research Findings
Anticancer Activity
In a 2018 study, 4'-chlorochalcone derivatives demonstrated selective cytotoxicity against colon (WiDr) and breast (T47D) cancer cell lines :
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WiDr cells: IC = 20.42 µg/mL (superior to 5-fluorouracil, IC = 22.91 µg/mL).
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T47D cells: IC = 42.66 µg/mL.
Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation .
Acetylcholinesterase (AChE) Inhibition
Tertiary amine derivatives of 4'-chlorochalcone exhibit potent AChE inhibition, a therapeutic target for Alzheimer’s disease :
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Compound 4l: IC = 0.17 µM, with 667-fold selectivity over butyrylcholinesterase (BuChE).
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Binding mode: Molecular docking reveals dual interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
Molecular Interactions and Biochemical Mechanisms
Enzyme Inhibition
The chlorine atom enhances AChE inhibition by:
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Stabilizing ligand-enzyme complexes via halogen bonding with Tyr337 .
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Modulating electron density in the chalcone backbone, improving π-π interactions with Trp86 .
Apoptotic Pathways
4'-Chlorochalcone triggers apoptosis through:
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ROS generation: Elevated reactive oxygen species (ROS) damage mitochondrial membranes .
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Bax/Bcl-2 modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .
Future Research Directions
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Structure-activity relationship (SAR) studies: Optimizing substituents on both aromatic rings to enhance potency and selectivity.
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In vivo validation: Assessing pharmacokinetics and toxicity in animal models.
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Combination therapies: Exploring synergies with existing chemotherapeutic agents or AChE inhibitors.
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